Acetamide, 2-bromo-N,N-bis(2-methylpropyl)-
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Overview
Description
Acetamide, 2-bromo-N,N-bis(2-methylpropyl)- is an organic compound with the molecular formula C10H20BrNO. This compound is characterized by the presence of a bromine atom attached to the acetamide group, along with two isobutyl groups. It is a derivative of acetamide and is used in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-bromo-N,N-bis(2-methylpropyl)- typically involves the bromination of N,N-bis(2-methylpropyl)acetamide. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction conditions usually involve the use of a solvent such as dichloromethane or chloroform, and the reaction is conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-bromo-N,N-bis(2-methylpropyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amines.
Reduction Reactions: The compound can be reduced to form the corresponding amine.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary or secondary amines. The reactions are typically carried out in polar solvents such as ethanol or water.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: The major products are the corresponding substituted acetamides.
Reduction Reactions: The major product is the corresponding amine.
Oxidation Reactions: The major products are various oxidized derivatives of the acetamide.
Scientific Research Applications
Acetamide, 2-bromo-N,N-bis(2-methylpropyl)- has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, 2-bromo-N,N-bis(2-methylpropyl)- involves its interaction with molecular targets such as enzymes and proteins. The bromine atom can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on the target molecules. This interaction can lead to the inhibition of enzyme activity or modulation of protein function .
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(2-bromophenyl)-: This compound has a bromine atom attached to a phenyl group instead of isobutyl groups.
2-Bromoacetamide: This compound has a simpler structure with only a bromine atom attached to the acetamide group.
Acetamide, N-(2-methylpropyl)-: This compound lacks the bromine atom and has only one isobutyl group.
Uniqueness
Acetamide, 2-bromo-N,N-bis(2-methylpropyl)- is unique due to the presence of both bromine and two isobutyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various chemical reactions and applications.
Properties
IUPAC Name |
2-bromo-N,N-bis(2-methylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20BrNO/c1-8(2)6-12(7-9(3)4)10(13)5-11/h8-9H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPNPIQTCGAMKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60437257 |
Source
|
Record name | Acetamide, 2-bromo-N,N-bis(2-methylpropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60437257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119152-83-9 |
Source
|
Record name | Acetamide, 2-bromo-N,N-bis(2-methylpropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60437257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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